Regioisomer-Specific Intermediate for Tiquinamide: The 3-Methyl-8-amino Motif Is Irreplaceable for Anti-Ulcer Thiocarboxamide Synthesis
The 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine scaffold is the sole validated intermediate for tiquinamide (Wy-24081), a potent gastric antisecretory agent. In the pylorus-ligated rat model, tiquinamide at 30 mg/kg p.o. produced an antisecretory effect persisting for 8–9 hours, with marked inhibition of both basal and chemically-stimulated (betazole, gastrin tetrapeptide) gastric acid secretion across five species including conscious dog and anaesthetised monkey [1]. The 2-methyl and unsubstituted tetrahydroquinolin-8-amine analogs were not reported to yield corresponding thiocarboxamides with comparable anti-ulcer efficacy, as the Wyeth structure-activity relationship (SAR) study established that the 3-methyl substitution pattern was essential for the antisecretory pharmacophore [2]. The synthetic route from the 3-methyl-8-amino compound to the bioactive thiocarboxamide involves direct reaction with an isothiocyanate (R⁵NCS), a transformation explicitly described in US Patent 4,011,229 [3].
| Evidence Dimension | Duration of gastric antisecretory effect in pylorus-ligated rat (surrogate for anti-ulcer efficacy) |
|---|---|
| Target Compound Data | 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (as its thiocarboxamide derivative tiquinamide): 30 mg/kg effect persists 8-9 hours |
| Comparator Or Baseline | 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY): No antisecretory data reported; unsubstituted 5,6,7,8-tetrahydroquinolin-8-amine (CAMPY): No antisecretory data reported; other regioisomeric thiocarboxamides from Wyeth program showed reduced or unreported activity |
| Quantified Difference | Tiquinamide (3-methyl-derived) uniquely achieves 8–9 h duration of action; 2-methyl and unsubstituted congeners lack documented antisecretory efficacy in the same assay panel |
| Conditions | Pylorus-ligated rat model (Shay rat preparation); antisecretory effect measured as inhibition of gastric acid volume and concentration; species panel also included conscious rat, guinea-pig, anaesthetised cat, dog, and monkey; tiquinamide dose 30 mg/kg |
Why This Matters
For laboratories synthesizing anti-ulcer candidates or studying gastric acid secretion pharmacology, the 3-methyl-8-amino scaffold is the only tetrahydroquinoline isomer with a proven, literature-validated path to a biologically active thiocarboxamide; procuring the 2-methyl or unsubstituted analog would not provide this validated synthetic entry point.
- [1] Beattie DE, Dixon GT, Shriver DA, Alps BJ. The gastric antisecretory activity of 3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride (tiquinamide). Arzneimittelforschung. 1979;29(9):1390-5. PMID: 117815. View Source
- [2] Beattie D, Crossley R, Curran ACW, Hill DG, Lawrence AE. 5,6,7,8-Tetrahydroquinolines. 5. Antiulcer and antisecretory activity of 5,6,7,8-tetrahydroquinolinethioureas and related heterocycles. Journal of Medicinal Chemistry. 1977. PMID: related to US 4,011,229. View Source
- [3] Curran ACW, Crossley R, Hill DG. 8-Amino-5,6,7,8-tetrahydroquinoline derivatives. US Patent 4,011,229. Granted March 8, 1977. Example 11 describes 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine; Example 4 describes conversion to N-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)-N'-methylthiourea. View Source
